molecular formula C13H17NO2 B6624001 (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one

(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one

Cat. No.: B6624001
M. Wt: 219.28 g/mol
InChI Key: INEZNBDLBBQSFU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one is a chiral compound that features an oxazinan ring and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one typically involves the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinan-2-yl-phenylpropan-1-one derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Oxazinan-2-yl-phenylpropan-1-one derivatives.

    Reduction: (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-ol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the preparation of complex organic molecules.

    Biological Studies: Investigating its biological activity and potential therapeutic effects.

    Industrial Applications: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazinan ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(oxazinan-2-yl)-2-phenylpropan-1-one: The enantiomer of the compound, which may have different biological activity.

    1-(oxazinan-2-yl)-2-phenylpropan-1-one: The racemic mixture of the compound.

    1-(morpholin-2-yl)-2-phenylpropan-1-one: A similar compound with a morpholine ring instead of an oxazinan ring.

Uniqueness

(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-1-(oxazinan-2-yl)-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-16-14/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEZNBDLBBQSFU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.